molecular formula C29H43N3O8 B1251711 Bucainide maleate CAS No. 51481-63-1

Bucainide maleate

Cat. No.: B1251711
CAS No.: 51481-63-1
M. Wt: 561.7 g/mol
InChI Key: LPPPOISTYYZBNM-SPIKMXEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bucainide maleate can be synthesized through a multi-step process. One common method involves the reaction of N-hexylpiperazine with N-isobutyl-benzimidoyl chloride in the presence of triethylamine and toluene. This reaction yields bucainide, which is then converted to its maleate salt form by reacting with maleic acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bucainide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Bucainide maleate exerts its effects by blocking sodium channels in cardiac cells, which leads to a decrease in the excitability of cardiac tissues. This action prolongs the refractory period and reduces the occurrence of abnormal electrical activity in the heart. The molecular targets of bucainide include voltage-gated sodium channels, and its pathway involves the inhibition of sodium influx into cardiac cells .

Comparison with Similar Compounds

Uniqueness of Bucainide Maleate: this compound is unique due to its potent antiarrhythmic effects and its ability to prolong the refractory period in cardiac tissues. Its specific molecular structure allows for effective sodium channel blockade, making it a valuable compound in the treatment of arrhythmias .

Properties

CAS No.

51481-63-1

Molecular Formula

C29H43N3O8

Molecular Weight

561.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine

InChI

InChI=1S/C21H35N3.2C4H4O4/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20;2*5-3(6)1-2-4(7)8/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

LPPPOISTYYZBNM-SPIKMXEPSA-N

SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Synonyms

ucainide
bucainide maleate

Origin of Product

United States

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